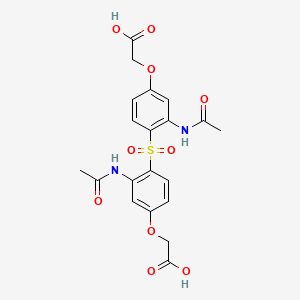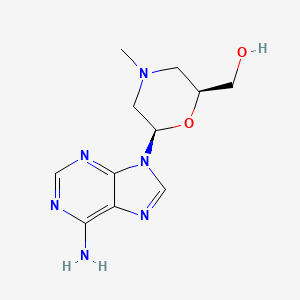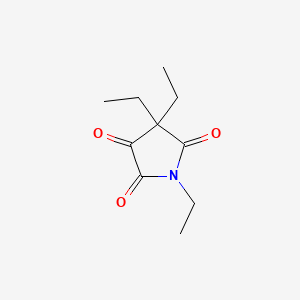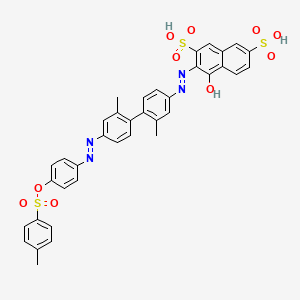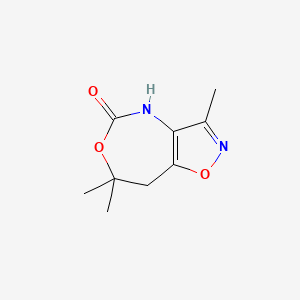
8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is a chemical compound with the molecular formula C4H3ClN6. It is part of the tetrazolo[1,5-b]pyridazine family, which is known for its versatile applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazine derivative with a chlorinated pyridazine compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include various substituted tetrazolo[1,5-b]pyridazine derivatives, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methylnitramimo-7-nitro-8-aminotetrazolo(1,5-b)pyridazine
- 6-Nitramimo-7-amino-8-nitrotetrazolo(1,5-b)pyridazine
- Bis(7-nitro-8-aminotetrazolo(1,5-b)pyridazin-6-yl)aminoethane
Uniqueness
8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine is unique due to its specific chlorine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications, particularly in the development of energetic materials and pharmaceuticals.
Propiedades
Número CAS |
90586-17-7 |
|---|---|
Fórmula molecular |
C4H3ClN6 |
Peso molecular |
170.56 g/mol |
Nombre IUPAC |
8-chlorotetrazolo[1,5-b]pyridazin-7-amine |
InChI |
InChI=1S/C4H3ClN6/c5-3-2(6)1-7-11-4(3)8-9-10-11/h1H,6H2 |
Clave InChI |
MXPFHLFTZVKROB-UHFFFAOYSA-N |
SMILES canónico |
C1=NN2C(=NN=N2)C(=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


